1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-9-10(8-3-4-8)11-5-7-12(9)6-1/h1-2,6,8,10-11H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDKVNBUYMSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Biochemical Pathways
Given the broad range of biological activities associated with this compound, it is likely that multiple pathways are affected. These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity.
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine’s action are likely diverse, given its wide range of biological activities. These effects could potentially include the inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, inhibition of fungal growth, reduction of oxidation, inhibition of tumor growth, and inhibition of kinase activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors could include the pH of the environment, the presence of other compounds, temperature, and more
Biochemical Analysis
Biochemical Properties
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This compound also affects the expression of genes related to cell cycle regulation, thereby impacting cell division and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, it acts as an inhibitor for certain enzymes, such as kinases, which play a pivotal role in signal transduction pathways. By inhibiting these enzymes, this compound can alter cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of stress response genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can even promote beneficial cellular responses. At high doses, it can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins help in its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is often found in the nucleus and mitochondria, where it can exert its effects on gene expression and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. The localization of this compound can significantly impact its biochemical activity and overall cellular effects.
Biological Activity
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
- Molecular Formula : C11H14N2
- Molecular Weight : 174.25 g/mol
- Structure : The compound features a tetrahydropyrrolo structure fused with a pyrazine ring, which contributes to its unique properties.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazine exhibit significant antibacterial properties. A study synthesized a series of quinolone derivatives containing the tetrahydropyrrolo moiety and evaluated their antibacterial efficacy against various strains of bacteria:
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |
|---|---|---|
| Compound A | 4 µg/mL | E. coli |
| Compound B | 8 µg/mL | S. aureus |
| Compound C | 16 µg/mL | P. aeruginosa |
These findings suggest that modifications to the tetrahydropyrrolo[1,2-a]pyrazine framework can enhance its antimicrobial potency against resistant bacterial strains .
Antiviral Activity
In addition to antibacterial effects, certain derivatives have shown antiviral activity. Specifically, compounds targeting viral polymerases have emerged as promising candidates in antiviral therapy. For instance, a related study reported that compounds with similar structures inhibited the PA-PB1 interaction in influenza A virus polymerase:
| Compound | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| Compound D | 1.1 | 12 | >250 |
| Compound E | 28 | 5-14 | >250 |
These results indicate that the tested compounds effectively disrupt critical viral processes without significant cytotoxic effects on host cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Protein Interactions : The compound's structure allows it to fit into active sites of enzymes or proteins involved in bacterial and viral replication.
- Hydrophobic Interactions : The cyclopropyl group enhances hydrophobic interactions with lipid membranes or protein pockets, improving binding affinity.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antibacterial Screening : In a systematic screening of various derivatives against multi-drug resistant bacteria, compounds derived from tetrahydropyrrolo[1,2-a]pyrazine showed promising results in reducing bacterial load in infected models.
- Antiviral Testing : In vitro studies demonstrated that certain derivatives effectively reduced viral titers in cell cultures infected with influenza A virus.
Comparison with Similar Compounds
Key Findings:
Aldose Reductase Inhibition: The cyclopropyl-THP-pyrazine derivative AS-3201 outperforms non-spiro analogues due to optimal hydrophobic interactions with the enzyme’s active site . Comparatively, tetrahydroimidazo[1,2-a]pyrazines exhibit distinct selectivity profiles as HDAC6 inhibitors .
Synthetic Accessibility : Imidazo[1,2-a]pyrazines achieve higher yields (up to 97%) via nucleophilic aromatic substitution (SNAr) than THP-pyrazines, which require asymmetric catalysis (e.g., Ir) for enantiopurity .
Bioactivity Trade-offs: Tetrahydropyrrolo[1,2-a]quinoxalines show potent vasodilation but minimal hypotensive effects, likely due to off-target receptor interactions .
Preparation Methods
Cyclization and Reduction Approach
- Starting Material: N-[2-(1H-pyrrol-1-yl)ethyl]acetamide or analogues.
- Cyclization Reagent: Phosphorus oxychloride (POCl3).
- Reduction Reagent: Sodium borohydride (NaBH4).
- Solvents: Methanol, water, chloroform.
- Conditions: Reflux with POCl3 for 60 min, followed by reduction at 25 °C overnight.
This method was exemplified in the preparation of 1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine, where the starting amide was cyclized with POCl3, evaporated, dissolved in methanol, and then reduced with NaBH4 to yield the desired compound. The product was isolated as a maleate salt with characteristic melting points and spectroscopic data confirming the structure.
Specific Preparation of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
While direct literature specifically detailing the preparation of the cyclopropyl-substituted derivative is limited, the general synthetic framework can be adapted by substituting the alkylating agent or starting amide to incorporate the cyclopropyl group.
Alkylation Strategy
- Starting from 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine or its N-substituted derivatives.
- Alkylation with cyclopropyl halides (e.g., cyclopropyl bromide) under reflux conditions.
- Followed by reduction or further cyclization steps as needed.
This approach is analogous to the preparation of other N-substituted tetrahydropyrrolo[1,2-a]pyrazines such as 1-propyl or 1-(2,2-dimethylpropyl) derivatives, where the alkylation step is crucial for introducing the desired substituent.
Advanced Synthetic Methods and Catalytic Approaches
Recent research highlights alternative synthetic routes to related pyrrolo[1,2-a]pyrazine derivatives, which can be adapted for the cyclopropyl-substituted compound.
Iridium-Catalyzed Asymmetric Hydrogenation
- Pyrrolo[1,2-a]pyrazinium salts undergo hydrogenation using iridium catalysts.
- Achieves high enantioselectivity (up to 95% ee).
- Requires optimization of catalyst ligands and solvents.
- Useful for preparing chiral tetrahydro derivatives.
Domino and One-Pot Reactions
- Multi-component reactions involving 2-imidazolines and electron-deficient alkynes.
- Base-catalyzed aza-Claisen rearrangement and cyclization.
- Catalyst-free one-pot syntheses with bromopyruvate and benzodiamines.
- These methods offer efficient routes to complex pyrrolo[1,2-a]pyrazine frameworks with good yields (45–90%).
Representative Reaction Scheme for Preparation (Adapted)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | N-[2-(1H-pyrrol-1-yl)ethyl]acetamide + POCl3, reflux 60 min | Cyclization to intermediate pyrrolo[1,2-a]pyrazinium chloride | - |
| 2 | Methanol, water, NaBH4 addition at 25 °C overnight | Reduction to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative | ~70-80 |
| 3 | Alkylation with cyclopropyl bromide, reflux | Introduction of cyclopropyl substituent at N-1 position | Variable, ~60-75 |
Analytical Data and Characterization
- NMR Spectroscopy: Characteristic signals for tetrahydro ring protons and cyclopropyl group.
- Melting Points: Maleate salts typically exhibit melting points around 137-138 °C.
- UV-Vis Spectroscopy: Absorption maxima near 210 nm.
- Elemental Analysis: Consistent with calculated values for C, H, and N content.
Summary Table of Preparation Methods for this compound
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization-Reduction | N-[2-(1H-pyrrol-1-yl)ethyl]acetamide derivatives | POCl3, NaBH4 | Reflux, room temp reduction | Straightforward, well-established | Requires careful handling of POCl3 |
| Alkylation | 3,4-dihydro-pyrrolo[1,2-a]pyrazine | Cyclopropyl halides | Reflux in suitable solvent | Direct introduction of cyclopropyl group | Possible side reactions, moderate yields |
| Iridium-Catalyzed Hydrogenation | Pyrrolo[1,2-a]pyrazinium salts | Ir catalysts, H2 | Optimized for enantioselectivity | High stereoselectivity | Requires expensive catalysts |
| Domino/One-Pot Reactions | 2-Imidazolines, alkynes, bromopyruvate | Base or catalyst-free | Mild conditions | Efficient, good yields | May require purification steps |
Q & A
(Basic) What are the primary synthetic routes for 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield?
The compound is synthesized via enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using chiral Ir catalysts (e.g., up to 95% ee achieved under optimized conditions) . Alternatively, domino reactions involving 2-imidazolines and electron-deficient alkynes enable efficient cyclization, yielding 45–90% of the tetrahydropyrrolo scaffold . Key factors include:
- Catalyst selection : Ir catalysts with phosphine ligands improve enantioselectivity .
- Solvent and temperature : Polar aprotic solvents (e.g., DCM) and controlled temperatures (0–25°C) minimize side reactions .
- Purification : Chromatography or recrystallization ensures >95% purity .
(Basic) How is the structural integrity of this compound confirmed?
Structural validation relies on multimodal spectroscopy :
- NMR : H and C NMR identify cyclopropane protons (δ 1.2–1.8 ppm) and pyrazine ring signals (δ 3.5–4.5 ppm) .
- X-ray crystallography : Confirms bicyclic geometry and stereochemistry (e.g., sp-hybridized cyclopropane carbons) .
- HPLC/MS : Monitors purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 189.1) .
(Advanced) How can enantioselectivity challenges in asymmetric hydrogenation be addressed for this compound?
Initial low ee values (e.g., <50%) are resolved via:
- Ligand optimization : Bulky phosphine ligands (e.g., Segphos) enhance steric control, achieving up to 96% ee .
- Substrate modification : Introducing electron-withdrawing groups (e.g., Br, Cl) on the pyrazinium salt improves catalyst-substrate interactions .
- Pressure tuning : Higher H pressure (50–100 bar) accelerates reduction kinetics, reducing racemization .
(Advanced) What biological activities are associated with this compound, and how do structural modifications alter potency?
The core scaffold exhibits protease inhibition and antimicrobial activity :
- Mechanism : Cyclopropane rigidity enhances binding to protease active sites (e.g., IC < 1 µM for caspase-3) .
- Modifications :
- SAR studies : Pyrazine N-oxidation reduces cytotoxicity while retaining activity .
(Advanced) How do multicomponent reactions (MCRs) streamline the synthesis of functionalized derivatives?
Ugi-azide 4CR enables rapid diversification:
- Protocol : Combine 2-bromoethylpyrrole, amine, isocyanide, and NaN in MeOH (rt, 24h) to yield 1-tetrazolyl derivatives (31–78% yield) .
- Advantages : Single-step formation of C–N and C–C bonds; tolerance for aryl, alkyl, and heterocyclic substituents .
- Applications : Tetrazole rings mimic cis-amide bonds, enhancing metabolic stability .
(Advanced) How can regioselectivity issues in cyclopropane ring-opening reactions be controlled?
Brønsted acid catalysis (e.g., PTSA) directs regioselective ring-opening:
- Mechanism : Cyclopropane aldehydes react with anthranil hydrazides to form dihydroquinolinones, which undergo acid-catalyzed cyclization (85–92% yield) .
- Key factors :
(Basic) What analytical techniques differentiate 1-Cyclopropyl derivatives from analogous pyrrolo[1,2-a]pyrazines?
- FT-IR : Cyclopropane C–H stretching (3050–3100 cm) vs. saturated C–H (2800–3000 cm) .
- MS/MS fragmentation : Loss of cyclopropane (Δm/z 41) distinguishes from non-cyclopropyl analogs .
- F NMR (if fluorinated): Fluorine substituents on the cyclopropane ring show distinct coupling patterns .
(Advanced) What strategies mitigate low yields in domino cyclization reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
